molecular formula C18H31NO2Sn B14438561 Stannane, tributyl(3-nitrophenyl)- CAS No. 79048-31-0

Stannane, tributyl(3-nitrophenyl)-

Cat. No.: B14438561
CAS No.: 79048-31-0
M. Wt: 412.2 g/mol
InChI Key: BDZSZSWGXQZIFR-UHFFFAOYSA-N
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Description

Tributyl(3-nitrophenyl)stannane is an organotin compound featuring a tributyltin group attached to a meta-nitrophenyl substituent. This compound is primarily utilized in cross-coupling reactions, such as the Stille reaction, due to the nucleophilic nature of the tin-carbon bond. The meta-nitro group imparts electron-withdrawing effects, influencing reactivity and stability in synthetic pathways.

Properties

CAS No.

79048-31-0

Molecular Formula

C18H31NO2Sn

Molecular Weight

412.2 g/mol

IUPAC Name

tributyl-(3-nitrophenyl)stannane

InChI

InChI=1S/C6H4NO2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;

InChI Key

BDZSZSWGXQZIFR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl(3-nitrophenyl)- typically involves the reaction of tributyltin hydride with 3-nitrophenyl halides under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or by irradiation with light .

Industrial Production Methods

Industrial production of organotin compounds like stannane, tributyl(3-nitrophenyl)- often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(3-nitrophenyl)- undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with stannane, tributyl(3-nitrophenyl)- include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the substrates involved. For example, in reduction reactions, the major products are typically the corresponding hydrocarbons .

Scientific Research Applications

Stannane, tributyl(3-nitrophenyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of stannane, tributyl(3-nitrophenyl)- involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer and radical addition . The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Positional Isomers: 3-Nitro vs. 4-Nitrophenyl Derivatives

  • Applications: Likely used in coupling reactions, though steric hindrance from the nitro group may limit versatility compared to vinyl-substituted analogs .

Substituent Effects: Nitro vs. Trifluoromethyl Groups

  • Tributyl[3-(trifluoromethyl)phenyl]stannane (): Molecular formula: C₁₈H₂₉F₃Sn. The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than nitro (-NO₂), significantly polarizing the tin-carbon bond and increasing stability against oxidation. This makes it suitable for reactions requiring prolonged stability, such as multi-step syntheses .

Alkenyl vs. Aromatic Substituents

  • Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane ():
    • Molecular formula: C₁₅H₂₉F₃Sn.
    • The alkenyl group introduces conjugation, enhancing reactivity in cross-coupling reactions. The trifluoromethyl group further stabilizes the intermediate, making this compound useful in fluorinated polymer synthesis .
  • Tributyl(3-methyl-2-butenyl)stannane ():
    • Molecular formula: C₁₇H₃₆Sn.
    • The prenyl (allylic) group facilitates rapid transmetallation in Stille couplings, often yielding higher stereoselectivity compared to aromatic stannanes .

Coupling Reactions

  • Tributyl(1-(2-nitrophenyl)vinyl)stannane ():
    • Acts as a versatile intermediate in synthesizing 3-substituted indoles via palladium-catalyzed homocoupling (yielding dimer 312) and subsequent cyclization .
    • Comparatively, the meta-nitro isomer may exhibit slower coupling kinetics due to reduced resonance stabilization of the transition state.

Electronic Influence on Reaction Pathways

  • Thiophene Derivatives ():
    • Compounds like tributyl(4-(2-butyloctyl)thiophen-2-yl)stannane are employed in optoelectronic materials. Their electron-rich thiophene rings contrast with nitro-substituted stannanes, which are less conductive but may serve as dopants in charge-transfer complexes .

Molecular Weight and Solubility

Compound Molecular Weight Key Substituent Solubility Trends
Tributyl(3-nitrophenyl)stannane ~412.16 (est.) -NO₂ (meta) Moderate in polar solvents
Tributyl(4-nitrophenyl)stannane 412.162 -NO₂ (para) Similar to meta isomer
Tributyl[3-(trifluoromethyl)phenyl]stannane 435.16 -CF₃ High in fluorinated solvents

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